molecular formula C25H15FN2O5S B14090044 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14090044
M. Wt: 474.5 g/mol
InChI Key: VHVWVMNJXBFWDF-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzothiazole, chromeno, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and chromeno intermediates, followed by their coupling under specific conditions. Common reagents might include fluorinating agents, catalysts, and solvents such as dichloromethane or ethanol. Reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the benzothiazole or chromeno rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and materials science.

Biology and Medicine

In biological and medicinal research, this compound might exhibit interesting pharmacological properties. It could be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its interactions with biological targets such as enzymes or receptors would be of particular interest.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism by which 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiazole derivatives, chromeno compounds, and pyrrole-containing molecules. Examples include:

  • 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural motifs. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H15FN2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H15FN2O5S/c1-32-18-10-12(6-9-16(18)29)21-20-22(30)14-4-2-3-5-17(14)33-23(20)24(31)28(21)25-27-15-8-7-13(26)11-19(15)34-25/h2-11,21,29H,1H3

InChI Key

VHVWVMNJXBFWDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O)O

Origin of Product

United States

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